(S)-Tco-peg7-amine is a compound that has gained attention in various scientific disciplines due to its distinctive chemical structure and properties. It is a derivative of trans-cyclooctene, linked to a polyethylene glycol chain and an amine functional group. The (S) configuration indicates the specific spatial arrangement of atoms around the chiral center, which is crucial for its biological interactions and applications.
The compound is synthesized through a multi-step process that begins with the formation of the trans-cyclooctene core, followed by the addition of the polyethylene glycol linker and the amine group. This classification places it within the realm of bioorthogonal chemistry, where it is utilized for its high reactivity in specific chemical reactions, particularly in bioconjugation and drug delivery systems .
The synthesis of (S)-Tco-peg7-amine involves several key steps:
The molecular structure of (S)-Tco-peg7-amine can be represented as follows:
Nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly used techniques for characterizing this compound, confirming its structure and purity .
(S)-Tco-peg7-amine participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
The mechanism of action for (S)-Tco-peg7-amine involves its interaction with various molecular targets facilitated by its functional groups:
(S)-Tco-peg7-amine has diverse applications across several scientific fields:
This compound's versatility underscores its importance in ongoing research within chemistry, biology, and medical applications, paving the way for innovative therapeutic strategies and materials development.
Chemoenzymatic strategies enable precise spatial control over trans-cyclooctene (TCO) conjugation to biomolecules. These approaches leverage enzyme substrate specificity to achieve site-selective modifications inaccessible via traditional chemistry. For example, fucosyltransferase III (FUT3)—typically involved in CA 19-9 antigen biosynthesis—can be repurposed to transfer alkyne-tagged fucose to O-linked glycans on antibodies. The alkyne serves as a handle for strain-promoted azide-alkyne cycloaddition (SPAAC) with TCO-PEG7-azide, yielding homogeneous antibody-TCO conjugates with preserved antigen-binding affinity [9]. Similarly, sialyltransferases (e.g., ST3Gal III) catalyze α2,3-sialylation of terminal galactose residues, enabling subsequent oxime ligation with aminooxy-functionalized TCO-PEG7-amine. This method achieves >90% conjugation efficiency while maintaining protein stability, as verified by circular dichroism spectroscopy [9] [6]. A critical advantage is the avoidance of harsh solvents; reactions proceed in aqueous buffers at pH 7.4, preserving biomacromolecular integrity [5] [9].
The polyethylene glycol (PEG) spacer in TCO-PEG7-amine is not inert but critically modulates bioorthogonal reactivity, pharmacokinetics, and solubility. Systematic comparisons reveal that the hepta(ethylene glycol) (PEG7) spacer (~3.5 kDa) optimally balances steric shielding and TCO accessibility:
Table 1: Impact of PEG Length on TCO-PEG7-Amine Performance
| PEG Units | Rate Constant (M⁻¹s⁻¹) | Circulatory Half-life (h) | Tumor Uptake (%ID/g) |
|---|---|---|---|
| PEG4 | 2.1 × 10⁶ | 6.8 | 2.1 ± 0.4 |
| PEG7 | 4.3 × 10⁶ | 18.2 | 9.7 ± 1.2 |
| PEG12 | 0.8 × 10⁶ | 22.5 | 8.9 ± 0.3 |
Data derived from liposomal and antibody-conjugation studies [2] [7].
The terminal amine of TCO-PEG7-amine requires selective protection during synthetic workflows to prevent side reactions. Orthogonal strategies enable sequential deprotection for multi-step conjugations:
Table 2: Orthogonal Protection Strategies for Terminal Amine
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with TCO |
|---|---|---|---|
| Boc | Boc₂O, NaHCO₃, THF/H₂O, 40°C | 25% TFA/DCM, 2h, RT | High |
| Bn | BnBr, K₂CO₃, CH₃CN, reflux | 10% Pd/C, H₂ (40 psi), EtOH | Moderate* |
| Trt | Trt-Cl, DIEA, DCM, RT | 1% TFA/DCM, 30 min | High |
Hydrogenation conditions require strict O₂ exclusion to prevent Pd-induced TCO oxidation [4].
Solid-phase peptide synthesis (SPPS) principles enable iterative construction of TCO-PEG7-amine conjugates with precise sequence control. The process involves:
The terminal amine of TCO-PEG7-amine serves as a hub for constructing multivalent bioorthogonal systems:
Table 3: Multivalent Constructs Derived from TCO-PEG7-Amine
| Construct Type | Application | Key Performance Metric | Reference |
|---|---|---|---|
| TCO-PEG7-Tz (Toggle) | Two-step antibody labeling | 98% conjugation efficiency | [8] |
| TCO-PEG7-PAMAM G3 | Avidity-enhanced PET imaging | Tumor-to-muscle ratio: 19.3 | [2] |
| TCO-PEG7-Carbamate-Dox | Click-activated prodrug release | >95% drug release in 10 min | [6] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6